2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide
Description
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide is a synthetic isoindoloquinazolinone derivative characterized by a fused tricyclic core structure (isoindole fused to quinazoline) with two ketone groups at positions 5 and 11. The compound features an acetamide side chain substituted with a 4-methoxybenzyl group, which confers distinct electronic and steric properties.
Properties
Molecular Formula |
C25H21N3O4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H21N3O4/c1-32-17-12-10-16(11-13-17)14-26-22(29)15-27-23-18-6-2-3-7-19(18)25(31)28(23)21-9-5-4-8-20(21)24(27)30/h2-13,23H,14-15H2,1H3,(H,26,29) |
InChI Key |
KXPYIQDGCSBZDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroisoindoloquinazolinones, including 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide, typically involves multicomponent reactions. One common method is the Povarov reaction, which involves the condensation of anilines, alkenes (such as trans-anethole or methyl eugenol), and 2-formylbenzoic acid in the presence of eutectic solvents bearing Lewis or Brønsted acids . The reaction conditions are mild, and the yields are generally good to moderate .
Industrial Production Methods
the use of eutectic solvents and catalytic systems that can be reused multiple times without significant loss of activity suggests potential for scalable and sustainable industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols .
Major Products
The major products formed from these reactions include various substituted quinazoline and dihydroquinazoline derivatives, which can have different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its antitumor activity, showing promising results against various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to DNA and inhibiting the activity of topoisomerases, enzymes that are crucial for DNA replication and transcription . This leads to the disruption of cellular processes and ultimately induces cell death in cancer cells .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- The methoxy group’s electron-donating nature may stabilize aromatic interactions with biological targets .
- Y043-5158 : The 1,3-benzodioxol substituent increases polarity due to its oxygen-rich bicyclic structure, which may improve aqueous solubility but reduce blood-brain barrier penetration .
- Y044-5375: The 1-methylpyrazole group offers hydrogen-bond acceptor/donor sites, likely improving target binding affinity. Its compact size may reduce steric hindrance compared to bulkier aryl groups .
Hypothesized Pharmacological Implications
- In contrast, the target compound’s unsubstituted core may prioritize hydrophobic interactions .
- Side Chain Flexibility : The acetamide linker in all three compounds serves as a flexible spacer, enabling optimal positioning of the R-group within binding pockets. The 4-methoxybenzyl group’s rigidity in the target compound might restrict conformational freedom compared to Y044-5375’s pyrazole .
Biological Activity
The compound 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide belongs to a class of isoindole and quinazoline derivatives known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential pharmacological effects, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : Approximately 342.35 g/mol
- Structure : The compound features a quinazoline core with multiple functional groups including methoxy and acetamide moieties that contribute to its biological activity.
Biological Activities
Research has shown that compounds similar to 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide exhibit a variety of biological activities:
-
Anticancer Activity :
- Quinazoline derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that similar compounds can inhibit the growth of breast cancer and leukemia cell lines by targeting specific pathways involved in tumor progression .
- Antimicrobial Properties :
- Enzyme Inhibition :
-
Neuroprotective Effects :
- Research indicates that certain isoindole derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation .
Synthesis Methods
The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multi-step organic reactions. Common methods include:
- Microwave-assisted synthesis : This technique enhances yields and reduces reaction times significantly.
- Solvent-free conditions : These methods are increasingly popular for their environmental benefits and efficiency in producing high-purity compounds .
Case Studies
Several studies have explored the biological activities of quinazoline derivatives similar to our compound:
- Study on Anticancer Activity : A recent study demonstrated that a related isoindole derivative inhibited the proliferation of human breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : In vitro tests revealed that a structurally similar compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall integrity .
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide, a comparison with other related compounds is essential:
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| Compound A | 1630763-97-1 | C₁₈H₁₈N₂O₄ | Anticancer |
| Compound B | 1630869-42-9 | C₂₇H₂₀N₄O₄ | Antibacterial |
| Compound C | S12628708 | C₂₄H₁₈N₄O₄ | COX Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
